molecular formula C21H20N6OS B11242527 N-(2,3-dimethylphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2,3-dimethylphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B11242527
M. Wt: 404.5 g/mol
InChI Key: NGPNOULAURZGNI-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that features a combination of aromatic rings, triazole, pyrrole, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring, followed by the introduction of the pyrrole and pyridine groups. The final step often involves the attachment of the sulfanyl group and the acetamide moiety under specific reaction conditions such as controlled temperature, pH, and the use of catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups such as halogens or alkyl chains.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of multiple aromatic and heterocyclic rings suggests potential interactions with biological macromolecules.

Medicine

In medicinal chemistry, N-(2,3-dimethylphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide could be investigated for its pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through detailed biochemical studies and molecular modeling.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other acetamide derivatives with aromatic and heterocyclic rings, such as:

  • N-(2,3-dimethylphenyl)-acetamide
  • 2-{[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • 4-(1H-pyrrol-1-yl)-4H-1,2,4-triazole derivatives

Uniqueness

The uniqueness of N-(2,3-dimethylphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide lies in its combination of multiple functional groups and heterocycles, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H20N6OS

Molecular Weight

404.5 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-2-[(5-pyridin-4-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C21H20N6OS/c1-15-6-5-7-18(16(15)2)23-19(28)14-29-21-25-24-20(17-8-10-22-11-9-17)27(21)26-12-3-4-13-26/h3-13H,14H2,1-2H3,(H,23,28)

InChI Key

NGPNOULAURZGNI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=NC=C4)C

Origin of Product

United States

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